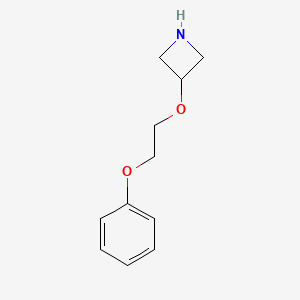

3-(2-Phenoxyethoxy)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-phenoxyethoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)13-6-7-14-11-8-12-9-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWAPGELSMDJYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308839 | |

| Record name | 3-(2-Phenoxyethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220038-68-5 | |

| Record name | 3-(2-Phenoxyethoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Phenoxyethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Phenoxyethoxy Azetidine and Analogous Systems

Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring can be achieved through several synthetic strategies, primarily involving the formation of a carbon-nitrogen bond to close the four-membered ring or the concerted formation of multiple bonds through cycloaddition reactions. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Intramolecular Cyclization Approaches for Azetidines

Intramolecular cyclization is a common and powerful strategy for the synthesis of azetidines. frontiersin.orgnih.gov These methods typically involve the formation of a key carbon-nitrogen bond from a linear precursor that already contains the other three atoms of the ring.

The direct cyclization of linear precursors is a fundamental approach to azetidine synthesis. This typically involves an intramolecular nucleophilic substitution reaction where a nitrogen atom displaces a leaving group at the γ-position. Common precursors are γ-amino alcohols or γ-haloamines. For instance, the treatment of a 3-aminopropanol derivative with a reagent like thionyl chloride can generate a γ-chloroamine in situ, which then undergoes intramolecular cyclization to form the azetidine ring.

Another approach involves the intramolecular aminolysis of epoxides. For example, cis-3,4-epoxy amines can undergo La(OTf)3-catalyzed intramolecular regioselective aminolysis to afford azetidines in high yields. frontiersin.orgnih.gov This reaction proceeds efficiently even in the presence of acid-sensitive and Lewis basic functional groups. frontiersin.orgnih.gov The choice of solvent can be critical, with 1,2-dichloroethane (B1671644) (DCE) proving to be effective. frontiersin.orgnih.gov

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| La(OTf)3 | DCE | Reflux | 81 | frontiersin.orgnih.gov |

| La(OTf)3 | Benzene | Reflux | Lower selectivity | frontiersin.orgnih.gov |

This table illustrates the effect of solvent on the La(OTf)3-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine to form an azetidine derivative.

A more advanced and efficient method for constructing the azetidine ring involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. rsc.orgacs.orgorganic-chemistry.orgnih.gov This strategy offers a direct way to form the C-N bond by activating a typically inert C-H bond.

In a key development, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination reaction was reported for the synthesis of functionalized azetidines. rsc.org This method utilizes a picolinamide (B142947) (PA) directing group on the amine substrate. The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The key step is the reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant such as benziodoxole tosylate in combination with a silver salt additive like AgOAc. rsc.org This methodology demonstrates excellent functional group tolerance. rsc.org

The general mechanism involves the coordination of the picolinamide nitrogen to the palladium catalyst, directing the C-H activation at the γ-position. Subsequent oxidation to a Pd(IV) species followed by reductive elimination forms the azetidine ring and regenerates the Pd(II) catalyst.

| Catalyst System | Oxidant | Additive | Key Feature | Reference |

| Pd(OAc)2 | Iodo(III) compound | AgOAc | C(sp³)–H amination | rsc.org |

| Pd(OAc)2 | PhI(OAc)2 | - | Low catalyst loading | acs.orgorganic-chemistry.orgnih.gov |

This table summarizes key components of the Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for azetidine synthesis.

Cycloaddition Reactions for Azetidine Scaffolds

Cycloaddition reactions provide a powerful and atom-economical approach to the synthesis of cyclic compounds, including azetidines. These reactions involve the concerted or stepwise formation of two new bonds to create the four-membered ring in a single step.

Intermolecular [2+2] photocycloadditions are a valuable method for the synthesis of strained four-membered rings like azetidines. nih.govresearchgate.netspringernature.com This approach typically involves the reaction of an imine or an imine equivalent with an alkene upon photochemical activation. researchgate.netnih.gov

Visible-light-mediated intermolecular aza Paternò–Büchi reactions have emerged as a particularly effective strategy. nih.govresearchgate.net For example, the reaction of oximes, specifically 2-isoxazoline-3-carboxylates, with a wide range of alkenes can be achieved using a commercially available iridium photocatalyst. rsc.orgnih.govresearchgate.net This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, leading to highly functionalized azetidines. nih.govresearchgate.net The resulting azetidine products can often be readily deprotected to yield free, unprotected azetidines. nih.govresearchgate.net

| Photocatalyst | Light Source | Imine Source | Key Feature | Reference |

| Ir(III) complex | Visible light | 2-Isoxazoline-3-carboxylates | Triplet energy transfer | rsc.orgnih.govresearchgate.net |

| - | UV light | Cyclic imines | Prevents E/Z isomerization | nih.govrsc.org |

This table highlights different approaches to intermolecular [2+2] photocycloaddition for azetidine synthesis.

The aza Paternò–Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to form an azetidine. researchgate.netnih.govrsc.orgresearchgate.net This reaction is one of the most direct methods for synthesizing functionalized azetidines. researchgate.netnih.gov However, its application has faced challenges, such as competing E/Z isomerization of the imine upon photoexcitation. nih.govrsc.org

To overcome these limitations, much of the research has focused on using cyclic imines, which are constrained and cannot undergo E/Z isomerization. nih.govrsc.org More recently, visible-light-mediated approaches have expanded the scope of this reaction to include acyclic imine equivalents. nih.gov By matching the frontier molecular orbital energies of the alkene and the acyclic oxime, successful triplet energy transfer catalysis can be achieved, leading to the desired azetidine product. nih.gov

Both intermolecular and intramolecular versions of the aza Paternò–Büchi reaction have been developed. nih.govrsc.org Intramolecular variants can be particularly efficient for the construction of complex, polycyclic azetidine-containing scaffolds. nih.govacs.org

Ring Contraction Methodologies from Larger Heterocycles

One effective strategy for the synthesis of the azetidine ring is through the ring contraction of more readily available five-membered heterocycles, such as pyrrolidinones. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govacs.orgacs.org This method provides access to α-carbonylated N-sulfonylazetidines, which are versatile intermediates for further functionalization.

The reaction is proposed to proceed via the opening of the α-bromo N-sulfonylpyrrolidinone by a nucleophile, leading to an α-bromocarbonyl derivative with a γ-amide anion. This intermediate then undergoes intramolecular cyclization through an SN2 displacement of the bromide to form the strained four-membered azetidine ring. acs.org A variety of nucleophiles, including alcohols, phenols, and anilines, can be efficiently incorporated into the azetidine derivatives using this method in the presence of a base like potassium carbonate. nih.govacs.org

The choice of base can influence the diastereoselectivity of the ring contraction when starting from substituted α-bromo N-sulfonylpyrrolidinones, allowing for the selective formation of either diastereoisomer. acs.org

Table 1: Representative Examples of Azetidine Synthesis via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Starting Material | Nucleophile | Base | Product | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| α-bromo N-tosylpyrrolidinone | Methanol | K₂CO₃ | Methyl 1-tosylazetidine-2-carboxylate | 85 | - | nih.gov |

| α-bromo N-nosylpyrrolidinone | Phenol (B47542) | K₂CO₃ | Phenyl 1-nosylazetidine-2-carboxylate | 78 | - | nih.gov |

| trans-α-bromo-γ-methyl-N-tosylpyrrolidinone | Methanol | K₂CO₃ | cis-Methyl 4-methyl-1-tosylazetidine-2-carboxylate | 92 | >20:1 | acs.org |

| cis-α-bromo-γ-methyl-N-tosylpyrrolidinone | Methanol | Cs₂CO₃ | trans-Methyl 4-methyl-1-tosylazetidine-2-carboxylate | 89 | 1:12 | acs.org |

Strain-Release Homologation Approaches for Azetidines

A powerful and modular approach to constructing azetidines involves leveraging the high ring strain of azabicyclo[1.1.0]butane. organic-chemistry.orgnih.govbris.ac.ukacs.org This strain-release-driven homologation of boronic esters provides a versatile route to a wide array of substituted azetidines. organic-chemistry.orgacs.org

The methodology involves the generation of the previously unreported azabicyclo[1.1.0]butyl lithium, which acts as a nucleophile. organic-chemistry.org This species is trapped with a boronic ester to form an intermediate boronate complex. Upon N-protonation with a mild acid such as acetic acid, this complex undergoes a 1,2-migration with cleavage of the central C-N bond, driven by the release of ring strain, to afford the homologated azetidinyl boronic ester. organic-chemistry.orgacs.org This process occurs with complete stereospecificity. nih.govacs.org

A significant advantage of this method is its broad substrate scope, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at both the azetidine nitrogen and the boronic ester moiety. organic-chemistry.orgnih.gov This modularity was demonstrated in a short, stereoselective synthesis of the pharmaceutical agent cobimetinib. nih.govacs.org

Table 2: Examples of Azetidine Synthesis via Strain-Release Homologation of Boronic Esters

| Boronic Ester | Azabicyclo[1.1.0]butane Source | Product | Yield (%) | Reference |

| Cyclohexyl boronic acid pinacol (B44631) ester | 1-(Diphenylphosphinoyl)azabicyclo[1.1.0]butane | 3-Cyclohexyl-3-(pinacolato)borylazetidine | 85 | organic-chemistry.org |

| Phenyl boronic acid pinacol ester | 1-(Diphenylphosphinoyl)azabicyclo[1.1.0]butane | 3-Phenyl-3-(pinacolato)borylazetidine | 78 | organic-chemistry.org |

| (E)-Styrenyl boronic acid pinacol ester | 1-(Diphenylphosphinoyl)azabicyclo[1.1.0]butane | 3-((E)-Styrenyl)-3-(pinacolato)borylazetidine | 72 | acs.org |

| 4-Chlorophenyl boronic acid pinacol ester | 1-(Diphenylphosphinoyl)azabicyclo[1.1.0]butane | 3-(4-Chlorophenyl)-3-(pinacolato)borylazetidine | 81 | acs.org |

Introduction and Functionalization of the 3-(2-Phenoxyethoxy) Substituent

Precursor Synthesis of 2-Phenoxyethanol (B1175444) Derivatives

The 2-phenoxyethoxy moiety is typically introduced using a pre-functionalized precursor, 2-phenoxyethanol. The synthesis of 2-phenoxyethanol can be achieved through several methods, with the reaction of phenol and ethylene (B1197577) carbonate being a common and "green" approach. google.com This reaction can be performed under solventless conditions using alkaline catalysts. google.com An alternative industrial process involves the reaction of phenol with ethylene oxide in an alkaline environment. google.com For laboratory-scale synthesis, the reaction of phenol with ethylene carbonate in the presence of a catalyst like potassium fluoride (B91410) has been reported to give high yields. prepchem.com Another approach involves the reaction of sodium phenolate (B1203915) with 2-chloroethanol. google.com

Table 3: Synthesis of 2-Phenoxyethanol

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield (%) | Reference |

| Phenol | Ethylene Carbonate | Potassium Fluoride, 160°C | 99 | prepchem.com |

| Phenol | Ethylene Carbonate | Na-mordenite, solventless | up to 97 (overall) | researchgate.netrsc.org |

| Phenol | Ethylene Oxide | Alkaline environment | Industrial Process | google.com |

| Sodium Phenolate | 2-Chloroethanol | 100-110°C | 98 | google.com |

Stereoselective Installation of the 2-Phenoxyethoxy Group at the C3 Position

The stereoselective synthesis of 3-substituted azetidines is crucial for their application in pharmaceuticals and other biologically active compounds. While direct stereoselective installation of the entire 2-phenoxyethoxy group is not commonly reported, the synthesis of chiral 3-hydroxyazetidine serves as a key strategic step. chemicalbook.comgoogle.com Chiral 3-hydroxyazetidine can then undergo etherification with inversion of configuration, thus establishing the desired stereocenter.

Stereoselective methods to access chiral azetidin-3-ones, which are precursors to 3-hydroxyazetidines, have been developed. For instance, a gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess. nih.gov Subsequent reduction of the ketone would yield the corresponding chiral 3-hydroxyazetidine.

Chemoselective Functionalization for Ether Linkage Formation

The formation of the ether linkage between the azetidine core and the 2-phenoxyethoxy side chain is a critical step. This is typically achieved through the reaction of an N-protected 3-hydroxyazetidine with a suitable 2-phenoxyethyl electrophile or by coupling 2-phenoxyethanol with an activated 3-azetidinol. Two of the most prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis involves the deprotonation of N-protected 3-hydroxyazetidine with a strong base to form an alkoxide, which then undergoes an SN2 reaction with a 2-phenoxyethyl halide (e.g., 2-phenoxyethyl bromide or iodide). byjus.comwikipedia.orgmasterorganicchemistry.com This method is generally effective for primary alkyl halides. masterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent like DMF or acetonitrile (B52724) at elevated temperatures. byjus.com

The Mitsunobu reaction provides a powerful alternative for the synthesis of ethers from alcohols with inversion of stereochemistry. missouri.eduorganic-chemistry.org This reaction involves the treatment of N-protected 3-hydroxyazetidine and 2-phenoxyethanol with a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophilic 2-phenoxyethanol. missouri.edu The Mitsunobu reaction is particularly useful for secondary alcohols where SN2 reactions with alkyl halides might be sluggish or lead to elimination side products. missouri.edu

Table 4: General Conditions for Etherification Reactions

| Reaction | Key Reagents | Solvent | Temperature (°C) | Key Features |

| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | DMF, Acetonitrile | 50-100 | SN2 mechanism, best for primary halides. byjus.comwikipedia.org |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF, Dioxane | 0 to room temp | Inversion of stereochemistry, good for secondary alcohols. missouri.eduwikipedia.org |

Advanced Synthetic Techniques for Azetidine Derivatization

Once the 3-(2-Phenoxyethoxy)azetidine scaffold is synthesized, further derivatization can be explored to generate a library of analogs for structure-activity relationship studies. Advanced synthetic techniques can be employed to modify the azetidine nitrogen or other positions on the ring, if appropriately functionalized.

For instance, if the azetidine nitrogen is protected with a cleavable group like a carbamate (B1207046) (e.g., Boc) or a benzyl (B1604629) group, its removal allows for subsequent N-alkylation, N-arylation, acylation, or sulfonylation to introduce diverse substituents. nih.gov Iron-catalyzed alkylation of thiols with N-Cbz-azetidin-3-ols has been shown to be an effective method for introducing sulfur-containing moieties, which could be further manipulated. nih.gov Furthermore, modular approaches using azetidinylation reagents have been developed for the synthesis of 3,3-disubstituted azetidines, showcasing the potential for creating complex scaffolds. acs.org These advanced methods provide the tools to explore the chemical space around the core this compound structure.

C–H Activation Strategies in Azetidine Chemistry

The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical strategy in modern synthesis. In the context of azetidine chemistry, palladium-catalyzed C–H activation has emerged as a significant tool for creating carbon-carbon and carbon-nitrogen bonds, enabling the construction of the azetidine ring itself or its subsequent modification. rsc.orgrsc.org

One prominent approach involves the intramolecular amination of unactivated C(sp³)–H bonds. For instance, palladium(II) catalysis can facilitate the cyclization of amine substrates bearing a directing group, such as a picolinamide, to form the azetidine ring. organic-chemistry.org This process typically involves the formation of a palladacycle intermediate, followed by reductive elimination to close the four-membered ring. rsc.org Gaunt and co-workers have demonstrated that a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination serves as an effective method for synthesizing functionalized azetidines. rsc.org This reaction proceeds via a mechanism where a Pd(IV) species is generated, which then undergoes intramolecular cyclization to form the azetidine ring. rsc.org

Furthermore, C–H activation can be applied to pre-existing azetidine scaffolds for further diversification. By employing a suitable directing group on the azetidine nitrogen, site-selective C–H activation can be achieved at positions on the ring, allowing for the introduction of various substituents. nih.gov For example, the arylation of C(sp³)–H bonds in triterpenoid-fused azetidines has been accomplished using a palladium-catalyzed process, demonstrating the feasibility of functionalizing complex molecular architectures containing the azetidine motif. nih.gov

Key Findings in C-H Activation for Azetidine Synthesis:

| Catalyst/Reagent | Transformation | Key Feature |

|---|---|---|

| Pd(OAc)₂ / PhI(OAc)₂ | Intramolecular γ-C(sp³)–H Amination | Forms functionalized azetidines from open-chain amines. rsc.orgrsc.org |

| Pd(TFA)₂ / PhI(OAc)₂ | C(sp³)-H Amination | Ring closure to form aziridines, a related N-heterocycle, showcasing the potential for small ring formation. rsc.org |

Coupling Reactions Involving Azetidines

Cross-coupling reactions are fundamental to modern organic synthesis, and their application to azetidine chemistry provides versatile pathways for introducing a wide array of substituents onto the 3-position of the ring, which is directly relevant to the synthesis of this compound. These methods typically involve the reaction of a 3-functionalized azetidine (e.g., 3-iodo- or 3-boro-azetidine) with a suitable coupling partner, catalyzed by a transition metal.

Several types of cross-coupling reactions have been successfully employed:

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For instance, 3-iodoazetidines can be coupled with various aryl-boronic acids using a nickel(II) iodide catalyst and a trans-2-aminocyclohexanol ligand. rsc.org

Negishi Coupling: Azetidin-3-ylzinc iodide has been used in Negishi coupling reactions to introduce aryl groups at the 3-position. whiterose.ac.uk This method highlights the utility of organozinc reagents in azetidine functionalization.

Hiyama Coupling: 3-Arylazetidines can be synthesized in good yields under mild conditions via the Hiyama cross-coupling of arylsilanes with 3-iodoazetidine. organic-chemistry.org

Iron-Catalyzed Coupling: An efficient protocol has been developed for the coupling of 3-iodoazetidines with a variety of Grignard reagents (aryl, heteroaryl, vinyl, and alkyl) using an iron catalyst. rsc.org This method offers a less expensive and more environmentally benign alternative to palladium or nickel catalysis. rsc.org

These reactions are instrumental for creating the C3-aryl or C3-alkyl bonds often found in pharmacologically active azetidines. rsc.org For the synthesis of the target molecule, a coupling strategy could be envisioned where a protected 3-hydroxyazetidine is first converted to a halide or triflate, followed by a palladium- or copper-catalyzed coupling with a phenoxyethanol-derived organometallic reagent.

Metal-Based Functionalization of Azetidine Rings

The direct functionalization of the azetidine ring through the generation of organometallic intermediates is a powerful strategy that circumvents the need for pre-functionalized starting materials. rsc.org

Direct Lithiation of Azetidines

Direct deprotonation of azetidines using strong organolithium bases can generate nucleophilic intermediates that can be trapped with various electrophiles. The regioselectivity of this process is often controlled by the nature of the substituent on the azetidine nitrogen, which can act as a directing metalating group (DMG). semanticscholar.org

For example, N-Boc-3-methoxyazetidine can undergo α-lithiation followed by elimination to generate N-Boc-azetine in situ. This intermediate can be further lithiated at the sp² carbon and trapped with a range of electrophiles, providing access to 2-substituted azetines. acs.org More relevant to 3-substituted azetidines, α-lithiation of N-thiopivaloylazetidin-3-ol allows for the introduction of substituents at the C2 position. nih.gov

Asymmetric α-lithiation has also been achieved. The use of a chiral ligand in conjunction with an organolithium base can enable the enantioselective deprotonation of the α-protons. The stereochemical outcome can, in some cases, be dependent on the electrophile used in the trapping step. rsc.org This method provides a route to enantiomerically enriched 2-substituted azetidines. rsc.org

Examples of Direct Lithiation and Electrophilic Trapping:

| Azetidine Substrate | Directing Group | Base | Electrophile | Outcome |

|---|---|---|---|---|

| N-Boc-3-methoxyazetidine | N-Boc | s-BuLi | Carbonyls, Halides | 2-substituted N-Boc azetines acs.org |

| N-thiopivaloylazetidin-3-ol | N-thiopivaloyl | s-BuLi | Various | 2-substituted 3-hydroxyazetidines nih.gov |

Ti(IV)-Mediated Coupling Reactions

Titanium-mediated reactions offer unique pathways for the synthesis and functionalization of nitrogen-containing heterocycles. A notable example is the Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers and alkyl Grignard reagents. rsc.orgnih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate acts as a 1,2-aliphatic dianion equivalent. nih.gov This intermediate then inserts into the oxime ether to form the four-membered azetidine ring in a single step. nih.gov

While this specific methodology produces spirocyclic systems, the underlying principles of titanium-mediated reductive coupling reactions can be adapted for other azetidine syntheses. nih.gov For example, low-valency titanium species can mediate the cross-coupling of imines with alkynes to produce stereodefined allylic amines, which are valuable synthetic intermediates. nih.gov Titanium(IV) halides have also been shown to mediate the coupling of alkoxides and alkynes to form trisubstituted alkenyl halides, demonstrating the ability of Ti(IV) to facilitate C-O bond cleavage and subsequent C-C bond formation. organic-chemistry.org

Stereochemical Control in this compound Synthesis

For many pharmaceutical applications, controlling the stereochemistry of the final molecule is crucial. The synthesis of chiral 3-substituted azetidines, such as an enantiomerically pure form of this compound, requires diastereoselective or enantioselective methods.

Diastereoselective and Enantioselective Approaches

Stereocontrol in azetidine synthesis can be achieved through various strategies. One common approach is substrate-based diastereoselective synthesis, where a pre-existing chiral center in the starting material directs the stereochemical outcome of subsequent reactions. For example, the α-lithiation and electrophilic trapping of N-thiopivaloylazetidin-3-ol proceeds with generally good trans-diastereoselectivity. nih.gov Similarly, diastereoselective conversions of azetidine nitrones, formed via an electrocyclization route, can lead to highly substituted azetidines with excellent diastereoselectivity. nih.gov

Catalytic enantioselective methods offer a more efficient route to chiral azetidines from achiral precursors. A significant recent development is the copper-catalyzed enantioselective difunctionalization of azetines. This method installs both a boryl and an allyl group across the double bond of the azetine with concomitant formation of two new stereogenic centers, proceeding with high regio-, enantio-, and diastereoselectivity. nih.gov The resulting versatile functional groups allow for further elaboration into a variety of useful chiral azetidines. nih.gov

Another powerful strategy involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides can be condensed with 1,3-bis-electrophiles to form sulfinimines. Subsequent organometallic addition and intramolecular cyclization produce chiral C2-substituted azetidines with high diastereoselectivity. acs.org The commercial availability of both enantiomers of the sulfinamide auxiliary allows for access to either enantiomer of the final product. acs.org

The synthesis of the four stereoisomers of azetidine-2,3-dicarboxylic acid has been accomplished in a stereocontrolled manner using two distinct strategies, one providing the cis-isomers and the other yielding the trans-isomers, showcasing the power of tailored synthetic design in achieving stereochemical diversity. nih.gov

Chiral Auxiliary and Organocatalytic Strategies

The asymmetric synthesis of azetidine rings, including structures analogous to this compound, is a critical area of research for accessing enantiomerically pure compounds for various applications. Chiral auxiliary-mediated and organocatalytic strategies represent powerful approaches to control stereochemistry during the formation of the strained four-membered ring.

Chiral Auxiliary-Based Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral center is established, the auxiliary is removed to yield the enantiomerically enriched product.

One notable example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source for the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. rsc.orgsemanticscholar.org The absolute configuration of one of the products was confirmed through X-ray crystallography, demonstrating the effective stereochemical control exerted by the chiral amine. rsc.orgsemanticscholar.org

Another versatile chiral auxiliary is tert-butanesulfinamide. Chiral N-tert-butanesulfinyl imines have been extensively used as electrophiles in a wide range of reactions to produce nitrogen-containing heterocycles with high diastereoselectivity. The subsequent removal of the tert-butanesulfinyl group provides the enantioenriched amine, which can then be further manipulated to form the azetidine ring. For instance, chiral azetidin-3-ones have been synthesized from chiral N-propargylsulfonamides, which are readily prepared in excellent enantiomeric excess using chiral sulfinamide chemistry. nih.gov

The general principle of using a chiral auxiliary in azetidine synthesis can be summarized in the following table, which illustrates the role of different auxiliaries in the synthesis of chiral azetidine precursors.

| Chiral Auxiliary | Substrate | Key Transformation | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|---|

| (S)-1-Phenylethylamine | Prochiral dicarboxylic acid derivative | Cyclization to form azetidine ring | High (enantiomeric pair synthesized) | rsc.orgsemanticscholar.org |

| (R)-tert-Butanesulfinamide | Aldehydes/Ketones | Formation of chiral N-propargylsulfinamides | Excellent diastereoselectivities | nih.gov |

| Camphor sultam | Glyoxylic acid O-benzyl oxime derivative | Asymmetric addition of allylic halides | High (for synthesis of L-azetidine-2-carboxylic acid analogs) | nih.gov |

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. In the context of azetidine synthesis, chiral organocatalysts have been successfully employed in various reaction types.

A prominent example is the use of cinchona alkaloid amide catalysts in the enantioselective formal [2+2] cycloaddition of allenoates and imines. This methodology provides access to 2,4-disubstituted azetidines with a high degree of stereocontrol. Similarly, chiral primary amine salts have been shown to catalyze the aza-Michael addition of phosphoramidates to α,β-unsaturated ketones, followed by a reductive cyclization to yield 1,2,4-trisubstituted azetidines.

The following table summarizes key findings in the organocatalytic synthesis of chiral azetidines.

| Organocatalyst | Reaction Type | Substrates | Product | Enantiomeric Excess | Reference |

|---|---|---|---|---|---|

| Cinchona Alkaloid Amide | Formal [2+2] Cycloaddition | Allenoates and Imines | 2,4-Disubstituted Azetidines | Not specified | researchgate.net |

| Chiral Primary Amine Salt | Aza-Michael/Reductive Cyclization | α,β-Unsaturated Ketones and Phosphoramidates | 1,2,4-Trisubstituted Azetidines | Not specified | researchgate.net |

These strategies, while not explicitly detailed for this compound in the reviewed literature, provide a foundational framework for its potential asymmetric synthesis. The principles of employing chiral auxiliaries to guide the stereochemical outcome of cyclization precursors or utilizing organocatalysts to facilitate enantioselective ring-forming reactions are broadly applicable to the synthesis of a wide range of substituted azetidines.

Reactivity and Chemical Transformations of 3 2 Phenoxyethoxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The significant ring strain of approximately 25.4 kcal/mol renders the azetidine ring prone to cleavage under various conditions, providing a driving force for reactions that relieve this strain. nih.gov Nucleophilic attack is a common method to induce ring-opening, often requiring activation of the azetidine nitrogen to enhance its leaving group ability.

Regioselective C–N Bond Cleavage in Substituted Azetidines

The regioselectivity of C–N bond cleavage in unsymmetrically substituted azetidines like 3-(2-phenoxyethoxy)azetidine is governed by a combination of steric and electronic factors. magtech.com.cn Upon activation of the azetidine nitrogen, nucleophilic attack can theoretically occur at either the C2 or C4 position.

In the case of 3-substituted azetidines, the substituent at the C3 position can influence the accessibility of the adjacent ring carbons. For this compound, the phenoxyethoxy group is electronically withdrawing to some extent, which could influence the electron density at the C2 and C4 positions. However, steric hindrance is often a more dominant factor. Nucleophilic attack is generally favored at the less sterically hindered carbon atom. magtech.com.cn Therefore, in the absence of strongly directing electronic effects from the C3 substituent, nucleophiles are expected to preferentially attack the C2/C4 positions, which are equivalent in this symmetrically substituted azetidine (at the 2 and 4 positions).

The nature of the nucleophile and the reaction conditions also play a crucial role in determining the regioselectivity. bohrium.commagtech.com.cn Hard nucleophiles may favor attack at the more electrophilic carbon, while bulky nucleophiles will be more sensitive to steric hindrance.

Functionalization of the Azetidine Nitrogen

The secondary amine nitrogen in the this compound ring is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of this compound can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This reaction proceeds via nucleophilic substitution, where the amine nitrogen acts as the nucleophile. The choice of base and solvent can influence the reaction efficiency. Common bases include potassium carbonate, triethylamine, or Hünig's base. researchgate.net Microwave irradiation has also been shown to accelerate N-alkylation reactions of amines with alkyl halides in aqueous media. rsc.org Over-alkylation to form a quaternary ammonium salt is a potential side reaction, but reaction conditions can often be controlled to favor mono-alkylation. researchgate.net

N-Acylation: The azetidine nitrogen can also undergo acylation with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. researchgate.net These reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. The resulting N-acyl azetidines are generally more stable than the corresponding N-alkyl derivatives due to the electron-withdrawing nature of the carbonyl group.

A representative table of potential N-alkylation and N-acylation reactions is provided below, based on general reactivity patterns of secondary amines.

| Reagent | Product | Reaction Conditions |

| Methyl iodide | 1-Methyl-3-(2-phenoxyethoxy)azetidine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| Benzyl (B1604629) bromide | 1-Benzyl-3-(2-phenoxyethoxy)azetidine | Base (e.g., Et₃N), Solvent (e.g., DMF) |

| Acetyl chloride | 1-Acetyl-3-(2-phenoxyethoxy)azetidine | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |

| Benzoyl chloride | 1-Benzoyl-3-(2-phenoxyethoxy)azetidine | Base (e.g., Et₃N), Solvent (e.g., THF) |

Protection and Deprotection Strategies for the Azetidine Nitrogen

In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent its participation in undesired side reactions. A variety of protecting groups are available for secondary amines, with the choice depending on the specific reaction conditions to be employed in subsequent steps.

Common protecting groups for the azetidine nitrogen include:

tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (Boc₂O) and is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid). google.com

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (CbzCl), the Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. peptide.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is introduced using Fmoc-Cl or Fmoc-OSu and is notably labile to basic conditions (e.g., piperidine in DMF), making it orthogonal to the acid-labile Boc group. creative-peptides.com

The selection of a suitable protecting group strategy is crucial for the successful synthesis of complex molecules containing the this compound scaffold.

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA, HCl) |

| Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF) |

Reactions at the Phenoxyethoxy Moiety

The phenoxyethoxy side chain of this compound is generally less reactive than the azetidine ring. The ether linkage is typically stable to a wide range of reaction conditions. Cleavage of the ether bond would require harsh conditions, such as strong acids (e.g., HBr or HI) at elevated temperatures, which would likely also affect the azetidine ring.

The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). However, the ether oxygen is an ortho-, para-directing group, and the reaction conditions for these transformations would need to be carefully chosen to be compatible with the azetidine moiety. For instance, strong Lewis acids used in Friedel-Crafts reactions could lead to polymerization or ring-opening of the azetidine. Therefore, functionalization of the aromatic ring would likely be performed on a precursor molecule before the formation of the azetidine ring or would require protection of the azetidine nitrogen.

Aromatic Electrophilic Substitution on the Phenoxy Ring

There is no specific information in the reviewed literature regarding aromatic electrophilic substitution reactions performed on the phenoxy ring of this compound. In principle, the phenoxy group is an activated aromatic system due to the electron-donating nature of the ether oxygen, which would direct incoming electrophiles to the ortho and para positions. However, without experimental data, the specific outcomes, regioselectivity, and reaction conditions for nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this molecule remain undetermined.

Functional Group Transformations within the Ethoxy Chain

No studies detailing functional group transformations within the ethoxy chain of this compound have been reported. Potential reactions could theoretically include ether cleavage under harsh acidic conditions (e.g., using HBr or HI) to yield a phenol (B47542) and a 2-(azetidin-3-yloxy)ethanol derivative, or selective oxidation of the ethoxy chain, but no such transformations have been documented for this specific compound.

Transition Metal-Catalyzed Transformations of this compound

The literature on transition metal-catalyzed reactions of azetidines is growing, yet no studies have been published that specifically involve this compound as a substrate.

Cross-Coupling Reactions at Substituted Positions

There are no published reports on transition metal-catalyzed cross-coupling reactions involving this compound. For such reactions to occur, the molecule would typically require prior functionalization with a suitable leaving group (e.g., a halide) on either the azetidine ring or the phenoxy group. General advancements have been made in the cross-coupling of 3-iodoazetidines with various partners, but these have not been applied to the target molecule.

C–H Functionalization of the Azetidine and Phenoxyethoxy Rings

Direct C–H functionalization is a powerful tool in modern organic synthesis. However, no specific methods for the C–H functionalization of either the azetidine or the phenoxyethoxy moieties of this compound have been described in the scientific literature. While palladium-catalyzed C(sp³)–H amination and azetidination have been demonstrated on complex molecules, these methodologies have not been applied to this particular compound.

Computational Insights into Reactivity Profiles

No computational studies detailing the reactivity profiles of this compound were found in the public domain.

Reaction Pathway Analysis for Ring Cleavage and Functionalization

There is a lack of computational research analyzing the reaction pathways for ring cleavage or functionalization of this compound. Such studies would be valuable for predicting the regioselectivity of nucleophilic attack on the strained azetidine ring or for understanding the energetic barriers associated with various transformations. However, this specific molecule has not been the subject of such theoretical investigations.

Lack of Specific Research Data on Transition State Modeling for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research specifically detailing the transition state modeling for catalytic transformations of the chemical compound this compound.

Transition state modeling is a powerful computational tool used in chemistry to understand the mechanisms of chemical reactions. It involves calculating the energy and structure of the transition state, which is the highest energy point along the reaction pathway. This information is crucial for designing new catalysts and optimizing reaction conditions.

While there is a body of research on the synthesis and reactivity of azetidine derivatives in general, and extensive literature on the application of transition state modeling to various catalytic processes, the specific intersection of these fields with respect to this compound has not been documented in the available scientific literature.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the "Transition State Modeling for Catalytic Transformations" of this compound as requested. The generation of such an article would require speculative information that is not supported by experimental or computational evidence, thereby failing to meet the standards of scientific accuracy.

Further research in the field of computational chemistry and catalysis may, in the future, address this specific area.

Structural and Conformational Analysis of 3 2 Phenoxyethoxy Azetidine

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to elucidating the precise structure and connectivity of molecules like 3-(2-Phenoxyethoxy)azetidine.

Multidimensional Nuclear Magnetic Resonance Spectroscopy (NMR) for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required for full structural assignment.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of hydrogen atoms.

Aromatic Protons: The five protons of the phenyl group would appear in the aromatic region (typically δ 7.0-7.5 ppm). The substitution pattern would lead to complex splitting patterns.

Ethoxy and Azetidine (B1206935) Protons: The protons of the ethoxy linker (-O-CH₂-CH₂-O-) and the azetidine ring would appear in the upfield region. The methylene (B1212753) groups adjacent to oxygen atoms would be expected around δ 3.5-4.5 ppm. The protons on the four-membered azetidine ring would likely show complex splitting due to restricted bond rotation and coupling between non-equivalent protons.

NH Proton: The proton on the azetidine nitrogen would likely appear as a broad singlet, and its chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments.

Aromatic Carbons: The six carbons of the phenyl ring would be observed in the δ 110-160 ppm region.

Aliphatic Carbons: The carbons of the ethoxy group and the azetidine ring would be found in the more shielded region of the spectrum (δ 30-80 ppm).

Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These correlations are essential to unambiguously piece together the molecular structure.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts This table presents predicted chemical shift ranges for the different protons in this compound based on standard values for similar functional groups.

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl (Ar-H) | 6.90 - 7.40 | Multiplet |

| Phenoxy-CH₂- | 4.10 - 4.30 | Triplet |

| Azetidine-O-CH₂- | 3.60 - 3.80 | Triplet |

| Azetidine CH (at C3) | 4.40 - 4.80 | Multiplet |

| Azetidine CH₂ (at C2/C4) | 3.70 - 4.10 | Multiplet |

| Azetidine NH | 1.50 - 3.50 | Broad Singlet |

Note: Actual values can vary based on solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts This table outlines the expected chemical shift regions for the carbons in this compound.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Phenyl C-O | 158 - 160 |

| Phenyl C-H | 114 - 130 |

| Phenoxy-CH₂- | 68 - 72 |

| Azetidine-O-CH₂- | 65 - 70 |

| Azetidine CH-O (C3) | 70 - 75 |

| Azetidine CH₂ (C2/C4) | 50 - 55 |

Note: These are estimated ranges based on analogous structures.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretch: A moderate to weak band around 3300-3500 cm⁻¹ corresponding to the N-H bond of the secondary amine in the azetidine ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be found just below 3000 cm⁻¹.

C-O Stretch: Strong bands in the 1050-1250 cm⁻¹ region are characteristic of the C-O ether linkages.

C=C Stretch: Aromatic ring C=C stretching would produce bands in the 1450-1600 cm⁻¹ region.

N-H Bend: A bending vibration for the N-H group could be observed around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often give strong Raman signals, which would be useful for confirming the presence of the phenoxy group.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₅NO₂), the exact molecular weight is 193.1103 g/mol .

Electron Ionization (EI-MS): Under EI conditions, the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely involve:

Loss of the Phenoxy Group: Cleavage of the ether bond could lead to the loss of a phenoxy radical (•OPh) or a phenol (B47542) molecule, resulting in significant fragment ions. A major peak might be observed at m/z 94, corresponding to the phenol cation [C₆H₅OH]⁺.

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom in the azetidine ring is a common pathway for amines, leading to the formation of stable iminium ions.

Ring Opening: The strained azetidine ring could undergo ring-opening fragmentation.

Crystallographic Studies on this compound Derivatives

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive three-dimensional structural information for a molecule in the solid state.

Single-Crystal X-Ray Diffraction for Solid-State Structure

No specific single-crystal X-ray diffraction studies for this compound have been reported in the surveyed literature. However, such an analysis would be crucial to definitively determine its solid-state conformation, including bond lengths, bond angles, and the puckering of the four-membered azetidine ring. X-ray diffraction has been successfully used to confirm the structure and stereochemistry of various other complex azetidine derivatives google.comresearchgate.net. The technique is the gold standard for unambiguously assigning molecular configuration and conformation in the crystalline state springernature.com.

Analysis of Hydrogen Bonding and Supramolecular Interactions

In the absence of a crystal structure for this compound, the analysis of its intermolecular interactions must be predictive. The molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors.

Hydrogen Bond Donor: The secondary amine (N-H) group of the azetidine ring is a classical hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atom of the azetidine ring and the two oxygen atoms of the phenoxyethoxy side chain can all act as hydrogen bond acceptors.

It is highly probable that in the solid state, molecules of this compound would engage in intermolecular hydrogen bonding of the type N-H···N or N-H···O. These interactions would play a critical role in organizing the molecules into a specific crystal lattice, influencing the material's physical properties. Studies on other molecules containing phenoxy and hydroxyl groups have demonstrated the significant role of hydrogen bonding in their physicochemical features and supramolecular assembly researchgate.netnih.govnih.gov.

Computational Studies on Molecular Geometry and Dynamics

Computational methods have become indispensable in modern chemical research, offering deep insights into molecular structures, energetics, and dynamics that can be challenging to obtain through experimental techniques alone. For this compound, a combination of quantum mechanical and classical mechanics approaches can be employed to build a comprehensive picture of its structural and conformational preferences.

Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for predicting the electronic structure and geometry of molecules. researchgate.netmdpi.com By approximating the electron density, DFT calculations can accurately determine the ground state geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles.

A typical DFT study would involve geometry optimization of the molecule using a suitable functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), which provides a good balance between accuracy and computational cost. researchgate.net The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms.

The resulting optimized structure would reveal key geometric parameters. For the azetidine ring, the calculations would likely show a puckered conformation, which is characteristic of four-membered rings and serves to alleviate ring strain. The degree of puckering can be quantified by the ring puckering angle. The bond lengths within the azetidine ring (C-N and C-C) and the bond angles would reflect the inherent strain of the small ring system.

For the phenoxyethoxy side chain, DFT calculations would provide information on the preferred orientation of the phenoxy group relative to the ethoxy linker and the azetidine ring. The C-O-C bond angles of the ether linkages and the torsional angles along the side chain would be determined, highlighting the most stable spatial arrangement.

Table 1: Calculated Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Lengths (Å) | ||

| C1-N2 | 1.475 | |

| N2-C3 | 1.480 | |

| C3-C4 | 1.545 | |

| C4-C1 | 1.540 | |

| C3-O5 | 1.420 | |

| O5-C6 | 1.435 | |

| C6-C7 | 1.510 | |

| C7-O8 | 1.370 | |

| O8-C9 (Aromatic) | 1.365 | |

| Bond Angles (°) | ||

| C1-N2-C3 | 92.5 | |

| N2-C3-C4 | 87.0 | |

| C3-C4-C1 | 86.5 | |

| C4-C1-N2 | 93.0 | |

| C3-O5-C6 | 112.0 | |

| O5-C6-C7 | 108.5 | |

| C6-C7-O8 | 110.0 | |

| C7-O8-C9 | 118.5 | |

| Dihedral Angles (°) | ||

| C1-N2-C3-C4 | -20.5 | |

| N2-C3-O5-C6 | 175.0 | |

| C3-O5-C6-C7 | 180.0 (anti) | |

| O5-C6-C7-O8 | 65.0 (gauche) | |

| C6-C7-O8-C9 | -170.0 |

Note: The atom numbering is hypothetical for illustrative purposes. The data presented are representative values based on typical DFT calculations for similar molecular fragments.

Due to the flexibility of the phenoxyethoxy side chain, this compound can exist in multiple conformations. Identifying the low-energy conformers and understanding the dynamics of their interconversion is crucial for a complete structural characterization.

Molecular Mechanics (MM) provides a computationally less expensive approach than DFT for exploring the conformational space. A systematic conformational search using a suitable force field (e.g., MMFF94 or AMBER) can identify a large number of possible conformers. The energies of these conformers can then be calculated to identify the most stable ones.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of the molecule. researchgate.netnih.gov By simulating the motion of atoms over time, MD can explore the potential energy surface and reveal the preferred conformations and the transitions between them. An MD simulation would typically be run for several nanoseconds to ensure adequate sampling of the conformational space.

The results of these simulations would likely show several low-energy conformers differing in the torsion angles of the phenoxyethoxy side chain. For example, the C-O-C-C and O-C-C-O dihedral angles could adopt gauche or anti arrangements, leading to different spatial orientations of the phenoxy group relative to the azetidine ring. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (O5-C6-C7-O8) | Dihedral Angle (C6-C7-O8-C9) | Relative Energy (kcal/mol) |

| 1 | anti (180°) | trans (180°) | 0.00 |

| 2 | gauche (60°) | trans (180°) | 0.85 |

| 3 | anti (180°) | cis (0°) | 2.50 |

| 4 | gauche (-60°) | trans (180°) | 0.85 |

Note: The data presented are hypothetical and for illustrative purposes to represent a typical outcome of a conformational analysis.

Quantum Chemical Topology (QCT) methods, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous framework for analyzing the nature of chemical bonds and non-covalent interactions based on the topology of the electron density.

The analysis of the electron density and its Laplacian at the bond critical points (BCPs) can characterize the interactions within this compound. For the covalent bonds (e.g., C-N, C-C, C-O), the electron density at the BCP would be high, and the Laplacian would be negative, indicating a shared interaction.

QTAIM analysis can also reveal weaker non-covalent interactions that may influence the conformational preferences. For instance, intramolecular hydrogen bonds, such as a weak C-H···O interaction between the azetidine ring or the ethoxy bridge and the phenoxy oxygen, could be identified and characterized. The presence of such interactions would be indicated by the existence of a bond path between the interacting atoms and specific topological properties at the corresponding BCP.

Another QCT tool, the Electron Localization Function (ELF), provides a measure of the likelihood of finding an electron pair in a given region of space. researchgate.net An ELF analysis of this compound would visualize the regions of covalent bonding and lone pair electrons, offering a clear picture of the electronic structure. This can be particularly insightful for understanding the electronic environment of the nitrogen atom in the strained azetidine ring and the oxygen atoms of the ether linkages.

Table 3: Topological Properties of Selected Bond Critical Points (BCPs) in this compound from QTAIM Analysis

| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Nature of Interaction |

| C1-N2 | 0.250 | -0.650 | Covalent |

| C3-C4 | 0.235 | -0.580 | Covalent |

| C3-O5 | 0.220 | -0.510 | Polar Covalent |

| C7-O8 | 0.245 | -0.620 | Polar Covalent |

| O8-C9 | 0.260 | -0.700 | Polar Covalent |

| C-H···O (intramolecular) | 0.015 | +0.025 | Weak Hydrogen Bond |

Note: The data presented are representative and intended to illustrate the type of information obtained from a QTAIM analysis.

Applications of 3 2 Phenoxyethoxy Azetidine As a Synthetic Building Block

Precursor for Complex Heterocyclic Systems

The inherent ring strain of the azetidine (B1206935) core in 3-(2-Phenoxyethoxy)azetidine makes it an excellent precursor for the synthesis of more complex heterocyclic structures. Ring expansion and spirocyclization reactions, in particular, leverage this strain to build novel molecular frameworks.

Integration into Multi-Ring Scaffolds via Ring Expansion

Ring expansion reactions of azetidines provide a powerful strategy for accessing larger, nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. These transformations typically involve the cleavage of a C-N or C-C bond within the azetidine ring, followed by the insertion of atoms to form a larger ring system. While the general principles of azetidine ring expansion are well-established, specific methodologies utilizing this compound would involve the strategic activation of the azetidine nitrogen or an adjacent carbon atom to facilitate intramolecular rearrangement or reaction with an external reagent. The phenoxyethoxy substituent at the 3-position can influence the regioselectivity of the ring-opening and subsequent expansion, offering a handle for directing the synthetic outcome.

Synthesis of Spirocyclic Azetidines

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their rigid, three-dimensional structures. This compound can serve as a key building block for the synthesis of spirocyclic azetidines. nih.govnih.gov Methodologies for constructing such systems often involve the intramolecular cyclization of a precursor where the azetidine ring is tethered to another cyclic or acyclic moiety. For instance, the nitrogen atom of the azetidine could act as a nucleophile, attacking an electrophilic center in a side chain attached at the 3-position, or vice versa. The resulting spirocyclic structures would incorporate the this compound fragment into a more complex and sterically defined architecture.

| Reaction Type | Starting Material | Key Transformation | Product Class |

| Ring Expansion | This compound derivative | Intramolecular rearrangement or addition | Pyrrolidines, Piperidines, Azepanes |

| Spirocyclization | Functionalized this compound | Intramolecular cyclization | Spirocyclic Azetidines |

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

The development of chiral ligands and auxiliaries is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. The rigid structure of the azetidine ring makes it an attractive scaffold for designing such chiral molecules.

Design and Synthesis of Chiral this compound-based Ligands

Chiral ligands based on the this compound framework can be designed by introducing stereocenters on the azetidine ring or by attaching chiral substituents. The synthesis of such ligands would typically start from an enantiomerically pure precursor or involve a chiral resolution step. The nitrogen atom and the oxygen atoms of the phenoxyethoxy group provide potential coordination sites for metal catalysts. The conformational rigidity of the azetidine ring helps to create a well-defined chiral environment around the metal center, which is essential for effective stereochemical control.

Application in Enantioselective Transformations

Once synthesized, these chiral this compound-based ligands can be employed in a variety of enantioselective transformations. These include, but are not limited to, asymmetric hydrogenations, carbon-carbon bond-forming reactions, and oxidations. The ligand coordinates to a metal catalyst, and the resulting chiral complex then mediates the reaction, favoring the formation of one enantiomer of the product over the other. The specific structure of the ligand, including the nature of the substituents and the geometry of the coordination sphere, plays a critical role in determining the efficiency and enantioselectivity of the catalytic process.

| Catalyst Component | Design Principle | Potential Applications |

| Chiral Ligand | Introduction of stereocenters, rigid scaffold | Asymmetric hydrogenation, C-C bond formation |

| Chiral Auxiliary | Temporary incorporation into a substrate | Stereodirected synthesis of complex molecules |

Development of Polymerization Initiators and Monomers

The unique reactivity of the azetidine ring also lends itself to applications in polymer chemistry, where this compound can potentially be used as either a monomer or an initiator for polymerization reactions. nih.govnih.gov

The cationic ring-opening polymerization of azetidinium salts is a known method for producing polyamines. In this context, this compound could serve as a monomer. The polymerization would be initiated by an acid or an alkylating agent, leading to the formation of a linear polymer with repeating this compound units. The properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties, would be influenced by the phenoxyethoxy side chain.

Alternatively, functionalized derivatives of this compound could be designed to act as polymerization initiators. For example, a derivative bearing a group capable of generating a radical or a cationic species could be used to initiate the polymerization of other monomers, such as vinyl or acrylic monomers. In this role, the this compound fragment would be incorporated at the beginning of the polymer chain.

Scaffold for Combinatorial Library Synthesis

extensive search of scientific literature and chemical databases has revealed no specific examples or detailed research findings where this compound is explicitly used as a scaffold for combinatorial library synthesis. While the azetidine ring system, in general, is a valuable scaffold in medicinal chemistry for the generation of diverse compound libraries, information regarding the specific application of this compound for this purpose is not available in the reviewed sources.

Combinatorial chemistry often utilizes core molecular frameworks (scaffolds) that can be systematically decorated with a variety of chemical appendages to rapidly generate a large number of structurally related molecules. The goal is to explore chemical space and identify compounds with desired biological activities. Azetidine-containing compounds are recognized for their utility as building blocks in drug design due to their conformational rigidity and ability to introduce specific spatial arrangements of functional groups.

The general strategy for using an azetidine scaffold in a combinatorial library would involve the following conceptual steps:

Functionalization: The azetidine ring possesses reactive sites, typically the nitrogen atom and any substituents on the carbon atoms, that can be modified.

Library Generation: A collection of diverse building blocks (e.g., acylating agents, alkylating agents, sulfonylating agents) would be reacted with the functionalized azetidine scaffold.

Automation: High-throughput synthesis techniques are often employed to perform these reactions in parallel, leading to the creation of a library of hundreds or thousands of distinct compounds.

A hypothetical combinatorial library derived from a generic 3-substituted azetidine scaffold is presented in the table below to illustrate the principle.

Table 1: Hypothetical Combinatorial Library from a 3-Substituted Azetidine Scaffold

| Scaffold | Reagent 1 (R1-X) | Reagent 2 (R2-Y) | Resulting Compound Structure |

|---|---|---|---|

| 3-Substituted Azetidine | Acid Chloride A | Amine X | Amide AX |

| 3-Substituted Azetidine | Acid Chloride A | Amine Y | Amide AY |

| 3-Substituted Azetidine | Acid Chloride B | Amine X | Amide BX |

This table is a generalized representation and does not reflect actual experimental data for this compound.

While the principles of combinatorial synthesis are well-established, the absence of specific data for this compound means that no detailed research findings, reaction specifics, or library characterization can be provided for this particular compound. Researchers interested in utilizing this specific scaffold would need to undertake exploratory studies to determine its suitability and optimize reaction conditions for library synthesis.

Advanced Mechanistic Investigations of 3 2 Phenoxyethoxy Azetidine Reactions

Kinetic Studies of Key Transformations

Kinetic studies are a cornerstone of mechanistic investigation, offering quantitative data on the rates of chemical reactions. By systematically varying parameters such as reactant concentrations, temperature, and catalyst loading, one can elucidate the rate law of a reaction, which provides a mathematical description of its speed and dependencies.

For a key transformation of 3-(2-Phenoxyethoxy)azetidine, such as a ring-opening reaction with a nucleophile, a series of experiments could be designed to determine the reaction order with respect to each reactant. For instance, by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, the initial rates of the reaction can be determined under different concentration regimes.

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 4.8 x 10⁻⁵ |

From such data, the rate law can be derived. In this hypothetical case, doubling the concentration of this compound doubles the initial rate, suggesting a first-order dependence. Doubling the nucleophile concentration quadruples the rate, indicating a second-order dependence on the nucleophile. Thus, the hypothetical rate law would be: Rate = k[this compound][Nucleophile]². Further studies at different temperatures would allow for the determination of the activation energy (Ea) through the Arrhenius equation, providing deeper insight into the energy barrier of the reaction.

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction. nih.govresearchgate.netthieme-connect.de By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the position of that atom in the products can be determined, thereby revealing the connectivity changes that occur during the transformation. nih.gov

Consider a rearrangement reaction of this compound. To distinguish between different possible mechanistic pathways, such as an intramolecular rearrangement versus an intermolecular process, a crossover experiment can be performed. In this experiment, a mixture of isotopically labeled and unlabeled starting materials is subjected to the reaction conditions. If the reaction is intramolecular, only products with the original isotopic distribution will be formed. However, if the reaction proceeds through an intermolecular mechanism involving fragmentation and recombination, "crossover" products containing isotopes from both starting materials will be observed.

For example, if the azetidine (B1206935) nitrogen were labeled with ¹⁵N, mass spectrometry or ¹⁵N NMR spectroscopy could be used to analyze the products and definitively track the nitrogen atom's journey.

Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a significant challenge in mechanistic chemistry, as these species are often short-lived and present in low concentrations. Advanced spectroscopic techniques, however, can provide snapshots of a reaction as it progresses, enabling the identification and characterization of these transient species.

For reactions involving this compound, techniques such as in situ infrared (IR) spectroscopy, Raman spectroscopy, or rapid-injection NMR could be employed. For instance, if a reaction is believed to proceed through a charged intermediate, such as an azetidinium ion, changes in the vibrational modes of the C-N bonds could be monitored by in situ IR spectroscopy. The appearance and subsequent disappearance of characteristic peaks would provide evidence for the formation and consumption of the intermediate.

In cases where intermediates are more stable at lower temperatures, cryo-spectroscopic methods can be used. By running the reaction at a very low temperature, it may be possible to trap an intermediate and study its structure using techniques like X-ray crystallography or low-temperature NMR.

Computational Reaction Mechanism Discovery and Validation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that are often inaccessible through experimental means alone. mit.edusemanticscholar.orgnih.gov Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), can be used to model the potential energy surface of a reaction, locating transition states and intermediates. nih.gov

For a reaction of this compound, computational modeling could be used to:

Predict Reaction Outcomes: By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be identified. mit.edunih.gov

Validate Experimental Observations: Calculated spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) of proposed intermediates can be compared with experimental data to confirm their identity.

Explore Reaction Dynamics: Molecular dynamics simulations can provide a detailed picture of the atomic motions that occur during a reaction, offering insights into the factors that control selectivity.

Table 2: Hypothetical Calculated Energies for a Proposed Reaction Mechanism of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | +5.6 |

| Transition State 2 | +20.1 |

| Products | -10.8 |

Future Research Directions and Open Questions

Development of Novel and Green Synthetic Routes

The synthesis of azetidines can be challenging due to the energetic barrier to forming the strained four-membered ring. clockss.org Traditional methods often involve intramolecular cyclization of γ-amino alcohols or their derivatives. nih.gov Future research should focus on developing more efficient, sustainable, and scalable synthetic routes to 3-(2-Phenoxyethoxy)azetidine and its analogues.

One promising avenue is the application of modern catalytic methods. For instance, palladium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org Adapting this methodology could enable a direct and atom-economical synthesis from an acyclic precursor. Another area of exploration is the use of photocatalysis, such as the aza Paternò-Büchi reaction, which allows for the [2+2] photocycloaddition of imines and alkenes to furnish densely functionalized azetidines. rsc.orgchemrxiv.org

Furthermore, the principles of green chemistry should be integrated into the synthetic design. unibo.itunife.it This includes the use of environmentally benign solvents, minimizing the number of synthetic steps, and developing catalytic processes that avoid the use of stoichiometric and often hazardous reagents. unibo.itunife.it For example, enzymatic or chemoenzymatic approaches could offer highly selective and sustainable routes to chiral this compound derivatives.

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic C-H Amination | Intramolecular cyclization via C-H activation | High atom economy, potential for stereocontrol |

| Photochemical [2+2] Cycloaddition | Light-mediated formation of the azetidine (B1206935) ring | Access to complex and diverse structures |

| Enzymatic Synthesis | Use of biocatalysts for key transformations | High enantioselectivity, mild reaction conditions |

Exploration of Unconventional Reactivity Modes

The reactivity of azetidines is largely dictated by their ring strain, which facilitates ring-opening reactions. rsc.org While the reactions of azetidines with various nucleophiles are known, there is significant scope for exploring unconventional reactivity modes for this compound.

One area of interest is the development of strain-release functionalization reactions. This could involve transition-metal-catalyzed cross-coupling reactions where the azetidine ring acts as a reactive partner, leading to the formation of more complex acyclic amine derivatives. The phenoxyethoxy side chain could also play a role in directing or participating in these transformations.

Another avenue for exploration is the use of azetidinium ions, formed by N-alkylation or protonation, as reactive intermediates. These species can undergo a variety of transformations, including rearrangements and fragmentations, to yield novel molecular scaffolds. The influence of the ether-containing side chain on the stability and reactivity of these intermediates would be a key aspect to investigate.

Integration into Flow Chemistry Systems

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. beilstein-journals.orgresearchgate.netucd.iejst.org.in The integration of the synthesis and functionalization of this compound into continuous flow systems is a significant future research direction.

The synthesis of azetidines often involves reactive intermediates or exothermic steps, which can be managed more effectively in a flow reactor. beilstein-journals.orgucd.ie For instance, photochemical reactions for azetidine synthesis are well-suited for flow chemistry, as the high surface-area-to-volume ratio of microreactors allows for efficient light penetration. researchgate.net

Furthermore, multi-step sequences, such as the synthesis of this compound followed by its derivatization, could be telescoped into a single continuous process. researchgate.net This would streamline the production of analogues and facilitate the rapid screening of their properties for various applications. The development of robust and efficient flow protocols will be crucial for translating the chemistry of these compounds from the laboratory to an industrial scale.

Advanced Computational Design of this compound Analogues with Tailored Reactivity